molecular formula C13H11NO4 B3371871 2-[(5-Formyl-2-furyl)methoxy]benzamide CAS No. 832737-31-2

2-[(5-Formyl-2-furyl)methoxy]benzamide

Cat. No.: B3371871
CAS No.: 832737-31-2
M. Wt: 245.23 g/mol
InChI Key: UHVGQQPSEANEMS-UHFFFAOYSA-N
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Description

Background and Significance of Benzamide (B126) and Furan (B31954) Chemical Scaffolds

The benzamide and furan moieties are prevalent in a vast number of biologically active compounds, both natural and synthetic. rsc.orgopenmedicinalchemistryjournal.com Their established importance provides a strong foundation for the design of new molecules like 2-[(5-Formyl-2-furyl)methoxy]benzamide.

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are fundamental to the field of medicinal chemistry. eprajournals.comscispace.com Their history is intertwined with major breakthroughs in science and medicine. More than 90% of all new drugs are reported to contain heterocyclic rings, underscoring their importance. scispace.com

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has historical roots dating back to the early 19th century. numberanalytics.com Key milestones in the history of relevant heterocyclic compounds are outlined below.

YearDiscoverySignificance
1818 Alloxan created from uric acid by Brugnatelli. researchgate.netAn early synthesis of a bioactive heterocyclic compound.
1831 Furan discovered by German chemist Heinrich Limpricht. numberanalytics.comMarked the identification of a core heterocyclic scaffold.
1832 Furfural (a furan) was produced by processing starch with sulfuric acid. researchgate.netDemonstrated a practical synthesis route for a furan derivative.
1834 Pyrrole was isolated from the dry distillation of bones. researchgate.netAdded another fundamental heterocycle to the chemical library.
1936 Chlorophyll derivatives were isolated from crude oil, confirming the biological origin of petroleum. researchgate.netHighlighted the prevalence of complex heterocycles in nature.

The benzamide scaffold has also been integral to the development of numerous drugs, valued for its ability to form hydrogen bonds and interact with biological targets. nih.gov The combination of these two historically significant scaffolds in one molecule provides a rich area for therapeutic investigation.

The synthesis of novel chemical analogues is driven by the need to improve upon existing therapies or to find solutions for unmet medical needs. nih.gov A primary motivation for designing new furan-benzamide derivatives is to address the critical issue of multidrug resistance (MDR) in cancer and infectious diseases. nih.govresearchgate.net Researchers design and synthesize new molecules with the aim of creating compounds that can circumvent these resistance mechanisms. dntb.gov.ua

For instance, studies on 2,5-disubstituted furan derivatives that also feature a benzamide motif have been conducted to overcome resistance mediated by the P-glycoprotein (P-gp) efflux pump. nih.govresearchgate.net P-gp is a transporter protein that can expel a wide range of chemotherapy drugs from cancer cells, rendering them ineffective. nih.gov The rationale for creating compounds like this compound is to develop potent P-gp inhibitors that are both effective and safe, potentially restoring the efficacy of existing anticancer drugs. nih.govresearchgate.net

Overview of Current Research Challenges in Target Therapeutic Areas

The path of a drug from initial concept to clinical use is fraught with difficulties, many of which arise during the preclinical phase. texilajournal.comzeclinics.com These challenges drive the innovation of new chemical entities.

A major hurdle in drug development is ensuring that a candidate molecule is both effective at treating a disease and selective enough to avoid causing harmful side effects. technologynetworks.com The preclinical stage is where these characteristics are first rigorously tested, but it faces significant bottlenecks. absbio.com

ChallengeDescriptionImpact on Drug Discovery
Target Identification & Validation Identifying a biological target (e.g., an enzyme or receptor) that is central to a disease process is complex and time-consuming. absbio.comnih.govPoor target validation can lead to the failure of drug candidates late in development, wasting significant time and resources. absbio.com
Assay Development Creating reliable and reproducible laboratory tests (assays) to measure a drug's effect on its target is a critical step. absbio.comInaccurate or inconsistent assays can generate misleading data, causing researchers to pursue ineffective compounds. absbio.com
Predictive Power of Models Preclinical models, such as cell cultures and animal studies, often fail to accurately predict how a drug will behave in humans. texilajournal.comzeclinics.comThis "translational gap" is a primary reason why nearly 90% of drugs that enter clinical trials ultimately fail. zeclinics.com
Optimizing Potency and Specificity Fine-tuning a molecule to be highly potent against its intended target while having minimal activity against off-targets is a delicate balancing act. technologynetworks.comLack of selectivity can lead to toxicity, while insufficient potency can result in a lack of efficacy. technologynetworks.com

The evolution of resistance to existing drugs is a major global health threat, particularly in the treatment of cancer and bacterial infections. nih.govnih.gov Microorganisms and cancer cells can develop various mechanisms to evade the effects of therapeutic agents, such as expressing efflux pumps that remove drugs from the cell or altering the drug's target. frontiersin.org

This crisis necessitates the urgent development of novel compounds that can either bypass these resistance mechanisms or inhibit them directly. nih.gov Strategies include designing molecules that inhibit bacterial enzymes like β-lactamases or efflux pumps such as P-glycoprotein in cancer cells. nih.govindiatimes.com The development of new chemical classes, such as furan-benzamide hybrids, is a key approach in the ongoing effort to stay ahead of evolving resistance. mdpi.com

Research Objectives and Scope of Investigation for this compound

Based on the established significance of its constituent scaffolds and the pressing challenges in medicinal chemistry, the investigation of this compound would be guided by a clear set of research objectives. Drawing from studies on closely related analogues, a logical scope of investigation would include:

Chemical Synthesis and Characterization: The primary objective would be the successful synthesis of the target molecule. Following synthesis, its chemical structure and purity would be rigorously confirmed using modern analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov

Evaluation of Biological Activity: A key goal would be to screen the compound for biological activity in therapeutic areas where its scaffolds have shown promise. Based on research into similar furan-benzamide derivatives, a primary focus would be its potential to inhibit P-glycoprotein and reverse multidrug resistance in cancer cell lines. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: Investigating how small changes to the structure of this compound affect its biological activity. This helps in identifying the key pharmacophores and optimizing the molecule for improved potency and selectivity. nih.gov

Mechanism of Action Studies: Should promising activity be identified, further studies would aim to elucidate the precise molecular mechanism. For example, if the compound reverses MDR, studies would confirm that it does so by directly inhibiting the efflux function of P-glycoprotein. nih.gov

The ultimate goal of such an investigation is to determine if this compound or its optimized derivatives could serve as a lead compound for the development of a new therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-formylfuran-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c14-13(16)11-3-1-2-4-12(11)17-8-10-6-5-9(7-15)18-10/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGQQPSEANEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276210
Record name 2-[(5-Formyl-2-furanyl)methoxy]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-31-2
Record name 2-[(5-Formyl-2-furanyl)methoxy]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Formyl-2-furanyl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 5 Formyl 2 Furyl Methoxy Benzamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursor structures. This process involves breaking key bonds and converting functional groups to identify plausible synthetic routes.

For 2-[(5-Formyl-2-furyl)methoxy]benzamide, two primary disconnections are considered: the C-N bond of the benzamide (B126) moiety and the C-O bond of the ether linkage.

Strategic Disconnections of the Benzamide Moiety

The most direct retrosynthetic disconnection is that of the amide bond itself. This C-N bond cleavage leads to two key synthons: an amine precursor and a carboxylic acid precursor.

Disconnection A (Amide Bond): This approach simplifies the target molecule into 2-[(5-formyl-2-furyl)methoxy]benzoic acid and an ammonia equivalent. The benzoic acid derivative becomes the primary intermediate to synthesize, which already contains the complex furan-ether side chain.

Another strategic disconnection targets the ether linkage on the benzamide ring. This approach is often advantageous as it utilizes simpler, more readily available starting materials.

Disconnection B (Ether Linkage): Breaking the C-O ether bond leads to two simpler and more accessible precursors: 2-hydroxybenzamide (salicylamide) and a reactive furan (B31954) derivative, such as 5-(halomethyl)furfural. This route is often preferred as the starting materials are either commercially available or can be synthesized in high yields from inexpensive materials. amazonaws.com

Approaches to the Furan Ring System and Methoxy Linker

The furan portion of the molecule, 5-formyl-2-furylmethanol, is derived from biomass. The key precursor for this segment is 5-(hydroxymethyl)furfural (HMF), which can be readily converted to a more reactive intermediate like 5-(chloromethyl)furfural (CMF).

The synthesis of CMF is well-established and typically involves the acid-catalyzed dehydration of hexoses, particularly fructose. nih.govmdpi.com High fructose corn syrup is also an effective feedstock for CMF production. rsc.org This process makes the furan component a renewable and accessible building block.

The methoxy linker is introduced via the formation of the ether bond, as identified in Disconnection B. This is typically achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the oxygen of a hydroxyl group attacks an electrophilic carbon bearing a good leaving group. masterorganicchemistry.com

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, two primary synthetic pathways emerge as the most viable routes for the preparation of this compound.

Esterification and Amidation Reactions

This pathway follows the logic of Disconnection A, where the amide bond is formed in the final step. The synthesis begins with the preparation of the key intermediate, 2-[(5-formyl-2-furyl)methoxy]benzoic acid. This intermediate can be synthesized via a Williamson ether synthesis between methyl salicylate and 5-(chloromethyl)furfural, followed by the hydrolysis of the methyl ester.

The final step is the amidation of the carboxylic acid. This can be achieved through several methods:

Conversion to Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netvedantu.com The resulting acyl chloride is then reacted with ammonia to form the desired benzamide. vedantu.com

Use of Coupling Agents: Direct amidation can be performed using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). fishersci.co.ukresearchgate.netchemistrysteps.com These reagents facilitate amide bond formation under milder conditions. chemistrysteps.com

Table 1: Representative Conditions for Amidation of Benzoic Acid Derivatives
MethodReagentsSolventTemperature (°C)Typical Yield (%)Notes
Acyl Chloride1. SOCl₂ 2. NH₄OHToluene (Step 1) DCM (Step 2)Reflux (Step 1) 0 to RT (Step 2)80-95A robust and high-yielding method, but requires handling of corrosive SOCl₂. researchgate.net
DCC CouplingDCC, NH₄Cl, DMAPDCM or DMF0 to RT70-90Forms a dicyclohexylurea (DCU) byproduct that needs to be filtered off. chemistrysteps.com
EDC/HOBt CouplingEDC, HOBt, NH₄Cl, DIPEADMFRT75-95EDC is water-soluble, making product purification simpler than with DCC.
HATU CouplingHATU, NH₄Cl, DIPEADMFRT80-98HATU is a highly efficient coupling agent, often used in peptide synthesis. growingscience.com

Formylation and Alkylation Procedures

This pathway, aligning with Disconnection B, involves forming the ether linkage as the key bond-forming step. The starting materials are 2-hydroxybenzamide (salicylamide) and 5-(chloromethyl)furfural (CMF). Salicylamide can be prepared from salicylic (B10762653) acid. prepchem.comatamanchemicals.com

The core of this pathway is the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an organohalide. masterorganicchemistry.com In this case, the phenoxide is generated from 2-hydroxybenzamide by treatment with a base, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of CMF and displacing the chloride leaving group. scienceinfo.com

The formyl group is already present in the CMF starting material, which is advantageous as it avoids a separate formylation step on the furan ring.

Table 2: Representative Conditions for Williamson Ether Synthesis
BaseSolventTemperature (°C)Typical Yield (%)Notes
K₂CO₃Acetonitrile (B52724) or DMF50-10070-90A common and effective base for phenols. Phase transfer catalysts can improve reaction rates. chemeurope.com
NaHTHF or DMF0 to RT80-95A strong, non-nucleophilic base that irreversibly deprotonates the phenol. Requires anhydrous conditions.
KOHEthanol or DMSO50-10065-85A cost-effective base, though yields can sometimes be lower due to the presence of water. byjus.com
Cs₂CO₃Acetonitrile or DMFRT to 8085-98Often gives higher yields, especially for sterically hindered substrates, but is more expensive.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions and simplifying purification.

For the Williamson Ether Synthesis Pathway:

Base Selection: The choice of base is critical. Stronger bases like NaH ensure complete deprotonation of the phenol but require stringent anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and more practical for large-scale synthesis. wikipedia.org

Solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus accelerating the S(_N)2 reaction. chemeurope.combyjus.com

Temperature: The reaction is typically conducted at temperatures ranging from 50-100 °C to ensure a reasonable reaction rate. byjus.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. sacredheart.edusacredheart.edu

Purity: A common side reaction is the elimination of the alkylating agent, though this is less of a concern with primary halides like CMF. scienceinfo.com Another potential issue is C-alkylation of the phenoxide, but this is usually a minor pathway. wikipedia.org Purification is typically achieved by recrystallization or column chromatography.

For the Amidation Pathway:

Activation Method: The choice between converting the carboxylic acid to an acyl chloride or using a coupling agent depends on the substrate's sensitivity to reaction conditions. The acyl chloride method is highly effective but harsh. rsc.org Coupling agents offer milder conditions, which is beneficial for complex molecules, and can prevent racemization if chiral centers are present. growingscience.com

Solvent and Base: For coupling reactions, polar aprotic solvents like DMF or DCM are common. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. growingscience.com

Temperature: Most coupling reactions proceed efficiently at room temperature. fishersci.co.uk

Purity: The main challenge in amidation with coupling agents is the removal of byproducts. For instance, DCC forms a urea (B33335) byproduct that is often insoluble and can be removed by filtration, whereas the byproduct from EDC is water-soluble, simplifying the workup. chemistrysteps.com

Table 3: List of Compounds
Compound NameIUPAC Name
This compoundThis compound
2-[(5-formyl-2-furyl)methoxy]benzoic acid2-[(5-Formyl-2-furyl)methoxy]benzoic acid
2-hydroxybenzamide2-Hydroxybenzamide
5-(halomethyl)furfural5-(Halomethyl)furan-2-carbaldehyde
5-(hydroxymethyl)furfural (HMF)5-(Hydroxymethyl)furan-2-carbaldehyde
5-(chloromethyl)furfural (CMF)5-(Chloromethyl)furan-2-carbaldehyde
methyl salicylateMethyl 2-hydroxybenzoate
salicylic acid2-Hydroxybenzoic acid
thionyl chlorideThionyl dichloride
oxalyl chlorideOxalyl dichloride
dicyclohexylcarbodiimide (DCC)N,N'-Dicyclohexylcarbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
1-hydroxybenzotriazole (HOBt)1H-Benzotriazol-1-ol
1-hydroxy-7-aza-benzotriazole (HOAt)1-Hydroxy-7-azabenzotriazole
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
triethylamine (TEA)N,N-Diethylethanamine
diisopropylethylamine (DIPEA)N-Ethyl-N-isopropylpropan-2-amine

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For the synthesis of this compound, this would involve exploring alternative reaction conditions, solvent systems, and catalytic methods to improve the environmental footprint of its production.

While no specific solvent-free synthesis of this compound has been documented, research on related furan and pyrrole derivatives has shown the feasibility of solvent-free reactions, often facilitated by microwave irradiation. pensoft.net This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.

For the key Williamson ether synthesis step, a potential green approach involves the use of surfactant-assisted catalysis in aqueous media. researchgate.net Micelles formed by surfactants can create a pseudo-organic phase, enabling the reaction of water-immiscible reactants in water, the most environmentally benign solvent. researchgate.net

Catalyst/ConditionReactantsProductSolventYieldReference
Microwave (solvent-free)2,5-dimethoxytetrahydrofuran, various aminesN-substituted pyrrolesNoneHighRohit et al. (2021) pensoft.net
Surfactant in water4-hydroxy benzoic acid, benzyl chloride4-Benzyloxy benzoic acidWaterGoodResearchGate PDF researchgate.net

This table presents data for analogous reactions, suggesting potential green synthetic routes for this compound.

Atom economy, a central concept in green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, this would favor direct synthetic routes that avoid the use of protecting groups and minimize the formation of byproducts.

MethodReactantsProductAdvantageReference
Direct CondensationBenzoic acids, aminesBenzamidesHigh atom economy, avoids hazardous reagentsResearchGate PDF researchgate.net
Friedel-Crafts CarboxamidationArenes, cyanoguanidineBenzamidesDirect conversion, inexpensive reagentBenzamide synthesis nih.gov

This table illustrates atom-economical and sustainable methods for forming the benzamide bond, a key structural component of this compound.

Advanced Structural Characterization and Conformational Analysis of 2 5 Formyl 2 Furyl Methoxy Benzamide

Conformational Dynamics and Stereochemical Considerations

The conformational flexibility of 2-[(5-Formyl-2-furyl)methoxy]benzamide is primarily dictated by the rotation around several key single bonds. These include the C-O ether linkage, the furan-C bond, and the C-N amide bond. The interplay of steric and electronic effects governs the preference for certain spatial arrangements over others, leading to a complex potential energy surface with various local minima corresponding to stable conformers.

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally analogous compounds, such as furan- and thiophene-based arylamides. rsc.org Computational methods, particularly quantum mechanics (QM) calculations, are powerful tools for mapping the conformational energy landscape of such molecules.

A systematic conformational search would typically involve rotating the key dihedral angles in increments and calculating the corresponding single-point energies to generate a potential energy surface. For the furan-carboxamide moiety, a critical aspect is the rotational barrier around the furan-C(O) bond. Studies on similar furan-2-carboxamides have shown that the planar, or near-planar, conformations are generally favored due to π-conjugation between the furan (B31954) ring and the carbonyl group. rsc.org

The energy landscape is expected to show several low-energy conformers, with the energy barriers between them indicating the ease of interconversion. The global minimum energy conformation would represent the most stable structure in the gas phase. The presence of the formyl group on the furan ring can also influence the conformational preference through electronic effects and potential weak intramolecular interactions.

Computational Parameter Description Expected Influence on this compound
Dihedral Angle (Furan-C(O)) Rotation around the bond connecting the furan ring to the carbonyl group.Determines the syn or anti orientation of the furan oxygen and carbonyl oxygen. The planar conformations are likely favored to maximize conjugation.
Dihedral Angle (C(O)-N) Rotation around the amide bond.The amide bond is known to have a significant rotational barrier, leading to distinct cis and trans isomers. The trans isomer is generally more stable.
Dihedral Angle (CH₂-O) Rotation around the ether linkage.Influences the spatial relationship between the furan and benzamide (B126) rings, leading to a variety of folded and extended conformations.
Potential Energy Surface A map of the molecule's potential energy as a function of its geometry.Would reveal the relative energies of different conformers and the transition states connecting them, indicating the most probable shapes of the molecule.

Experimental techniques are crucial for validating the computationally predicted conformations and understanding the behavior of the molecule in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the through-space proximity of protons. For this compound, NOESY experiments could provide definitive evidence for the preferred solution-state conformation. For instance, the observation of a NOE cross-peak between a proton on the furan ring and a proton on the benzamide ring would indicate that these two moieties are close in space, suggesting a folded conformation. The absence of such cross-peaks might suggest a more extended conformation. The relative intensities of the NOE signals can also provide semi-quantitative distance information.

Experimental Technique Information Provided Potential Application to this compound
NOESY (Nuclear Overhauser Effect Spectroscopy) Through-space correlations between protons within a molecule (typically < 5 Å).Can distinguish between folded and extended conformations by identifying protons on the furan and benzamide rings that are in close proximity.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Could detect the presence of stable, chiral conformations and provide insights into the helicity or folding of the molecular backbone.

Structure Activity Relationship Sar Studies of 2 5 Formyl 2 Furyl Methoxy Benzamide Derivatives

Rational Design Principles for Analogues and Homologues

The design of new analogues of 2-[(5-Formyl-2-furyl)methoxy]benzamide is guided by established medicinal chemistry principles, including bioisosteric replacement, scaffold hopping, and the evaluation of peripheral substituent effects. These strategies aim to explore new chemical space while retaining the key pharmacophoric features of the parent molecule.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. researchgate.net This approach is particularly valuable for modifying the benzamide (B126) and furan (B31954) moieties of the title compound to fine-tune its biological profile. researchgate.net

For the benzamide moiety, the amide bond is a key structural feature that can be replaced with a variety of other functional groups to alter properties such as metabolic stability, hydrogen bonding capacity, and polarity. nih.govnih.gov Common bioisosteres for the amide group include:

Thioamides and Ureas : These replacements maintain the hydrogen bond donor and acceptor properties of the amide group. nih.gov In some benzamide series, urea (B33335) derivatives have been shown to maintain significant biological activity. nih.gov

Five-Membered Heterocycles : Triazoles and oxadiazoles (B1248032) are frequently used as non-classical amide bioisosteres. nih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond while potentially improving metabolic stability. nih.gov For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successful in some drug discovery programs. nih.gov

Sulfonamides : This group can also act as a bioisostere for the amide, though it introduces different electronic and geometric properties. nih.govdrughunter.com

The furan ring can also be subjected to bioisosteric replacement to explore alternative interactions with biological targets. A common replacement for the furan ring is the thiophene (B33073) ring. nih.gov For example, studies on 2-substituted benzimidazoles have shown that both 2'-furyl and 2'-thienyl derivatives can exhibit significant biological activity. nih.gov Other potential bioisosteres for the furan moiety, which itself can be a bioisostere for a carboxylic acid, could include other five-membered aromatic heterocycles. researchgate.net

Table 1: Potential Bioisosteric Replacements for the Benzamide and Furan Moieties

Moiety to be Replaced Bioisosteric Replacement Rationale
Benzamide (Amide bond) Thioamide Maintains H-bond donor/acceptor properties nih.gov
Benzamide (Amide bond) Urea Maintains H-bond donor/acceptor properties and planarity nih.gov
Benzamide (Amide bond) 1,2,4-Oxadiazole Mimics planarity and dipole moment, may improve metabolic stability nih.gov
Benzamide (Amide bond) 1,2,3-Triazole Considered an excellent nonclassical bioisostere for amides nih.gov
Benzamide (Amide bond) Sulfonamide Alters electronic and geometric properties nih.gov
Furan Ring Thiophene Ring Similar size and electronics, often used interchangeably in medicinal chemistry nih.gov
Furan Ring Pyrrole Ring Another five-membered aromatic heterocycle

Scaffold hopping is a powerful strategy in drug discovery that aims to identify structurally novel compounds by modifying the central core of a known active molecule. uniroma1.itnih.gov This approach can lead to new chemical entities with improved properties or a different intellectual property landscape. uniroma1.itpsu.edu The concept of scaffold hopping relies on the idea that different molecular backbones can position key functional groups in a similar spatial arrangement to achieve a comparable biological effect. uniroma1.it

For this compound, scaffold hopping could involve replacing the entire benzamide or furan-methoxy-benzamide core with a completely different structural motif. nih.govnih.gov Fragment-based design is a related strategy where small molecular fragments that bind to a target are identified and then linked together or grown to create a more potent lead compound. psu.edu

Computational methods are often employed to facilitate scaffold hopping by searching virtual libraries for new scaffolds that can maintain the desired orientation of key pharmacophoric elements. nih.gov An example of a successful scaffold hop in a related area is the development of phenyl pyrazole-based 5-HT2A receptor inverse agonists from earlier lead compounds. nih.gov

The biological activity of the this compound scaffold can be significantly modulated by the addition or modification of peripheral substituents. nih.govmdpi.com The nature, position, and size of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Studies on related 2-phenoxybenzamide (B1622244) derivatives have shown that the substitution pattern on the aniline (B41778) portion of the molecule has a strong impact on antiplasmodial activity and cytotoxicity. mdpi.com For instance, moving a substituent from the meta to the para position of a phenyl ring can lead to a dramatic increase in activity and selectivity. mdpi.com

Similarly, in a series of 2-(5'-nitro-2'-furyl or 2'-thienyl) benzimidazoles, the introduction of different substituents at the 5-position of the benzimidazole (B57391) ring resulted in varying degrees of antibacterial and antimycotic activity. nih.gov The electronic properties of the substituents, such as electron-donating or electron-withdrawing effects, can play a crucial role. For example, the substitution of a hydrogen atom with a fluorine atom can lead to significant changes in pharmacological properties due to fluorine's high electronegativity. u-tokyo.ac.jp

Table 2: Influence of Peripheral Substituents on Biological Activity in Related Systems

Parent Scaffold Position of Substitution Type of Substituent Observed Effect on Activity Reference
2-Phenoxybenzamide para-position of anilino ring N-Boc piperazinyl High antiplasmodial activity and selectivity mdpi.com mdpi.com
2-Phenoxybenzamide meta-position of anilino ring N-Boc piperazinyl Moderate antiplasmodial activity mdpi.com mdpi.com
2-(5'-nitro-2'-furyl)benzimidazole 5-position of benzimidazole Various Varying degrees of antibacterial and antimycotic activity nih.gov nih.gov

Synthetic Strategies for Derivative Libraries

The generation of libraries of this compound derivatives is essential for comprehensive SAR studies. This is often achieved through parallel synthesis and combinatorial chemistry approaches, which allow for the rapid creation of a large number of compounds. nih.gov

Combinatorial chemistry and parallel synthesis are powerful tools for the efficient exploration of chemical diversity. nih.govuzh.ch These techniques can be applied in either the solid phase or solution phase to generate libraries of related compounds. mdpi.comnih.gov

For the synthesis of benzamide derivatives, a common strategy involves the coupling of a library of carboxylic acids with a library of amines. researchgate.net In the context of this compound, one could envision a library synthesis where a variety of substituted 2-(hydroxymethyl)furans are coupled with a diverse set of salicylamides, or where 2-[(5-formyl-2-furyl)methoxy]benzoic acid is coupled with a library of amines.

Solid-phase organic synthesis (SPOS) is particularly well-suited for the generation of large libraries of compounds, as it simplifies the purification process. mdpi.com For example, libraries of 2H-benzopyran derivatives have been successfully synthesized using solid-phase methodologies. mdpi.com A similar approach could be adapted for the synthesis of this compound analogues. Liquid-phase combinatorial synthesis using soluble polymer supports is another effective strategy that has been used to create libraries of benzimidazole derivatives. nih.gov

Targeted modifications of the benzamide ring are crucial for fine-tuning the properties of the lead compound. This can involve the introduction of substituents at various positions on the benzene (B151609) ring or modifications to the amide group itself.

Synthetic routes for the site-specific modification of the benzamide ring often start from readily available substituted precursors. For example, the synthesis of 3- and 4-substituted analogues of a 2-phenoxybenzamide was achieved by starting with the corresponding fluoronitrobenzenes, which were then subjected to a series of reactions including nucleophilic aromatic substitution, reduction of the nitro group, and finally amide coupling. researchgate.net

Commercially available building blocks, such as 2-amino-5-((4-methoxybenzyl)oxy)benzamide or 5-sulphamoyl-2-methoxy benzamide, can also serve as versatile starting materials for the synthesis of new derivatives. bldpharm.comaxios-research.com These starting materials can be further modified through standard organic reactions to introduce a wide range of functional groups at specific positions on the benzamide ring.

Derivatization of the Furan and Formyl Groups

The formyl group (an aldehyde) is a particularly reactive and polar functional group. Its presence is essential for certain biological activities, often acting as a hydrogen bond acceptor or participating in covalent interactions with biological targets. Modifications to this group can significantly alter a compound's potency and selectivity.

Reduction of the formyl group: Conversion of the aldehyde to a primary alcohol (-CH₂OH) would introduce a hydrogen bond donor, which could lead to new interactions with the target protein.

Oxidation of the formyl group: Oxidation to a carboxylic acid (-COOH) would introduce a negative charge at physiological pH, potentially forming salt bridges or strong hydrogen bonds.

Conversion to imines or oximes: Reaction of the formyl group with amines or hydroxylamines to form imines (-CH=NR) or oximes (-CH=NOH) respectively, can explore the steric and electronic requirements of the active site. These modifications also alter the lipophilicity and metabolic stability of the compound.

The furan ring itself is an aromatic heterocycle that can engage in π-π stacking and other hydrophobic interactions within a binding pocket. Its oxygen atom can also act as a hydrogen bond acceptor.

Substitution on the furan ring: Introducing small alkyl or halogen substituents at the 3- or 4-positions of the furan ring can probe steric tolerance and hydrophobic interactions.

Replacement of the furan ring: Replacing the furan with other five- or six-membered heterocycles (e.g., thiophene, pyrrole, pyridine, thiazole) can provide insights into the importance of the ring's specific electronic and geometric properties. For instance, in a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the thiazole (B1198619) ring serves as a core scaffold for xanthine (B1682287) oxidase inhibition. nih.gov

A two-dimensional similarity search based on the structure of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, another furan-containing compound, revealed that replacing the furan ring or modifying its substituents can lead to significant changes in inhibitory potency. nih.gov

Variations of the Methoxy Linker

Linker Length: Shortening or lengthening the linker by one or more atoms (e.g., to a direct ether linkage, or an ethoxy or propoxy linker) would directly impact the distance and relative orientation between the furan and benzamide rings.

Linker Flexibility: Introducing conformational constraints, such as double bonds or cyclopropane (B1198618) rings within the linker, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Linker Composition: Replacing the ether oxygen with other atoms or functional groups, such as sulfur (a thioether), nitrogen (an amine), or a sulfoxide/sulfone, would alter the linker's polarity, hydrogen bonding capacity, and metabolic stability. In a study of benzodioxane-benzamide FtsZ inhibitors, modifications to the linker connecting the two main moieties were explored to improve antimicrobial activity and pharmacokinetic properties. nih.gov

The following table summarizes potential modifications to the this compound scaffold and the rationale behind them.

Modification Site Derivative Example Rationale for Modification
Formyl Group Reduction to alcohol (-CH₂OH)Introduce hydrogen bond donor
Oxidation to acid (-COOH)Introduce negative charge, potential for salt bridge
Conversion to oxime (-CH=NOH)Explore steric/electronic requirements, alter lipophilicity
Furan Ring Substitution with methyl groupProbe steric tolerance and hydrophobic interactions
Replacement with thiophene ringEvaluate importance of furan oxygen and ring electronics
Methoxy Linker Ethoxy linker (-O-CH₂CH₂-)Increase distance and flexibility between rings
Thioether linker (-S-CH₂-)Alter polarity and hydrogen bonding capacity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of this compound derivatives, QSAR can be instrumental in developing predictive models to guide the synthesis of more potent analogues.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model begins with a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). researchgate.net Various machine learning algorithms can be employed to build these models. aimspress.com

Linear Models: Methods like Multiple Linear Regression (MLR) can establish a straightforward linear relationship between descriptors and activity.

Non-Linear Models: More complex relationships are often captured by non-linear models such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM). nih.gov

For example, in a QSAR study of furan-3-carboxamides, both linear and non-linear models were developed to correlate physicochemical parameters with antimicrobial activity. nih.gov Similarly, for a series of nitrofuran analogues, models were created using methodologies like combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis, which successfully explained a significant portion of the variance in the training and test sets. aimspress.com The predictive power of these models is assessed through rigorous internal and external validation techniques. nih.gov

The ultimate goal is to create a model that can accurately forecast the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Statistical Analysis of Structural Descriptors and Activity Data

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological: Describing atomic connectivity (e.g., branching indices).

Quantum-Chemical: Derived from molecular orbital calculations (e.g., HOMO/LUMO energies, partial charges).

3D-Descriptors: Related to the spatial arrangement of atoms (e.g., molecular volume, surface area).

In a study on nitrofuran derivatives, descriptors from six different classes were identified as important for antitubercular activity, including constitutional, functional, atom-centered fragments, topological, Galvez, and 2D autocorrelation descriptors. aimspress.com Statistical methods are then used to select the most relevant descriptors and build the QSAR equation. This process often involves techniques to reduce the dimensionality of the data and avoid overfitting.

The statistical quality of the resulting model is evaluated using several parameters:

Statistical Parameter Description
R² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the descriptors.
Q² (Cross-validated R²) A measure of the model's predictive power, determined through internal validation (e.g., leave-one-out).
p-value Indicates the statistical significance of the model and its individual descriptors.
Standard Deviation A measure of the dispersion of the data points from the mean.

A successful QSAR model will have high R² and Q² values and a low standard deviation, indicating a strong correlation and good predictive ability.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. It is equally important to consider the physicochemical properties of a compound to ensure it has a favorable pharmacokinetic and safety profile. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are two key metrics used to assess the quality of a compound during lead optimization.

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as:

LE = -2.303 * RT * log(IC₅₀) / N

where R is the gas constant, T is the temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of heavy atoms. In simpler terms, it reflects the "bang for your buck" in terms of binding affinity for a given molecular size. High LE values are desirable, especially in fragment-based drug discovery, as they suggest that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). It is calculated as:

LipE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the IC₅₀ value. This metric helps to guide the optimization of potency without excessively increasing lipophilicity, which can lead to problems with solubility, metabolic instability, and off-target toxicity. A higher LipE value is generally preferred. In the development of some benzamide-type derivatives, LipE was used to compare compounds, with less hydrophobic molecules showing better lipophilic ligand efficiency. nih.gov

For the this compound series, these metrics would be invaluable. By tracking LE and LipE for each new derivative, chemists can aim to improve biological activity while maintaining or improving "drug-like" properties. For example, if a modification significantly increases potency but also dramatically increases lipophilicity, the resulting low LipE would signal a potentially unfavorable optimization path. The table below illustrates how these metrics could be applied to a hypothetical set of derivatives.

Compound IC₅₀ (nM) pIC₅₀ logP Heavy Atoms LipE LE (kcal/mol/HA)
Lead Compound 1007.03.0194.00.51
Derivative A 507.33.2204.10.50
Derivative B 207.74.5223.20.48
Derivative C 807.12.8184.30.54

In this hypothetical example, Derivative B is the most potent, but its high lipophilicity results in a poor LipE. In contrast, Derivative C, while slightly less potent than the lead, shows an improved LipE and LE, making it a potentially more promising candidate for further optimization.

Pre Clinical Biological and Pharmacological Investigations of 2 5 Formyl 2 Furyl Methoxy Benzamide

In Vitro Biological Activity Profiling

In vitro studies are foundational in drug discovery, providing the initial assessment of a compound's biological effects at the cellular and molecular level. This profiling helps to identify potential therapeutic targets and understand the compound's spectrum of activity.

Cell-Based Assays for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

Research into benzamide (B126) derivatives has often centered on their ability to modulate the activity of sirtuins, a class of NAD⁺-dependent deacetylases involved in various cellular processes. These enzymes are considered promising targets for therapeutic intervention in a range of diseases, including neurodegenerative disorders and cancer.

While 2-[(5-Formyl-2-furyl)methoxy]benzamide has been identified in patents as a potential sirtuin modulator, specific data from enzyme inhibition or receptor binding assays are not publicly detailed. Typically, such assays would quantify the compound's potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, against specific sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3). The selectivity of the compound for a particular sirtuin over others would also be a critical parameter determined in these studies.

Table 1: Illustrative Data Table for Enzyme Inhibition Assay

Target EnzymeThis compound IC₅₀ (µM)
SIRT1Data not available
SIRT2Data not available
SIRT3Data not available

Note: This table is for illustrative purposes only. Specific data for this compound is not available.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against a specific biological target. There is no publicly available information to indicate that this compound has been subjected to, or identified through, a specific HTS campaign. Such a campaign would typically involve screening thousands of compounds to identify "hits" that modulate the activity of a target protein, which are then further optimized.

Phenotypic Screening in Relevant Cell Lines

Phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. For a compound potentially targeting sirtuins, phenotypic screens could involve assessing its effects on cell viability, proliferation, apoptosis, or specific cellular pathways in relevant cancer cell lines or neuronal cell models of disease. For instance, studies on other benzamide derivatives have evaluated their anti-proliferative activity against various cancer cell lines. However, specific data from phenotypic screens for this compound are not available.

Table 2: Illustrative Data Table for Phenotypic Screening in Cancer Cell Lines

Cell LineAssayEndpointThis compound Activity
HeLa (Cervical Cancer)Cell ViabilityIC₅₀ (µM)Data not available
A549 (Lung Cancer)Apoptosis Induction% Apoptotic CellsData not available
SH-SY5Y (Neuroblastoma)Neurite Outgrowth% DifferentiationData not available

Note: This table is for illustrative purposes only. Specific data for this compound is not available.

Off-Target Activity Assessment (in vitro)

Assessing off-target activity is a crucial step in preclinical development to identify potential side effects. This typically involves screening the compound against a panel of receptors, enzymes, and ion channels. No published in vitro off-target activity assessment for this compound is currently available.

Mechanistic Studies of Action

Once a compound shows promising biological activity, mechanistic studies are conducted to elucidate how it exerts its effects at a molecular level.

Target Identification and Validation (e.g., protein-ligand interaction studies)

For novel compounds, identifying the specific molecular target is a key objective. For compounds designed to interact with a known target, such as a sirtuin, studies are performed to confirm this interaction. Techniques like molecular docking simulations can predict the binding mode and affinity of a ligand to its protein target. Experimental methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide definitive evidence of the protein-ligand interaction.

While the general chemical scaffold of benzamides has been studied in the context of sirtuin inhibition, specific protein-ligand interaction studies for this compound have not been published. Such studies would be essential to confirm that it directly binds to and modulates the activity of its intended target.

Downstream Signaling Pathway Analysis

The mechanism of action of benzamide-containing compounds like Entinostat involves the modulation of various downstream signaling pathways critical for cell fate. As an HDAC inhibitor, Entinostat's primary effect is the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and protein function.

Key signaling pathways affected include:

Cell Cycle and Apoptosis Pathways: Entinostat has been shown to induce the expression of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1. This leads to cell cycle arrest, typically at the G1/S or G2/M phase, thereby inhibiting tumor cell proliferation. Furthermore, it can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, shifting the balance towards cell death.

PI3K/Akt/mTOR Pathway: In some cancer models, Entinostat has been observed to suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, growth, and proliferation.

Immune Signaling Pathways: A significant aspect of Entinostat's activity is its ability to modulate immune responses. It can increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, enhancing their recognition by immune cells. It also promotes the expression of co-stimulatory molecules like CD80 and downregulates immunosuppressive factors such as transforming growth factor-beta (TGF-β).

Investigation of Cellular Uptake and Subcellular Localization

The cellular uptake of small molecule inhibitors like Entinostat is typically governed by passive diffusion across the cell membrane, influenced by its physicochemical properties such as lipophilicity and molecular weight.

Once inside the cell, the subcellular localization of Entinostat is critical to its function as an HDAC inhibitor. Its primary site of action is the cell nucleus, where it interacts with HDAC enzymes to prevent the deacetylation of histones. Studies using radiolabeled or fluorescently tagged analogues would typically be employed to visualize and quantify its distribution within different cellular compartments, confirming its accumulation in the nucleus where its targets reside.

Modulation of Key Biological Processes

The downstream signaling effects of Entinostat translate into the modulation of fundamental biological processes.

Apoptosis: Entinostat is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.

Proliferation: By inducing cell cycle arrest, Entinostat effectively inhibits uncontrolled cell proliferation, a hallmark of cancer. This anti-proliferative effect is a cornerstone of its therapeutic potential.

Inflammation: The role of Entinostat in inflammation is complex. While it can have pro-inflammatory effects in the tumor microenvironment by enhancing anti-tumor immunity, it has also been investigated for its anti-inflammatory properties in other contexts. For instance, it can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain models by modulating the activity of transcription factors such as NF-κB.

In Vivo Efficacy Studies in Animal Models of Disease

The in vivo efficacy of Entinostat has been evaluated in a wide range of pre-clinical animal models, demonstrating its therapeutic potential across different disease areas.

Efficacy Evaluation in Specific Disease Models

Entinostat has shown significant efficacy in various disease models, particularly in oncology.

Interactive Table: In Vivo Efficacy of Entinostat in Pre-clinical Models

Disease ModelAnimal ModelKey Findings
Oncology
Lung CancerSyngeneic mouse modelsReduced tumor growth, enhanced survival, improved anti-tumor immune response.
Breast CancerXenograft mouse modelsInhibition of tumor progression, synergistic effects with other anti-cancer agents.
Pancreatic CancerGenetically engineered mouse modelsDelayed tumor development and increased overall survival.
MelanomaSyngeneic mouse modelsOvercame resistance to immune checkpoint inhibitors, leading to tumor regression.
Anti-Infective
HIVHumanized mouse modelsReactivated latent HIV, making it susceptible to antiretroviral therapy (shock and kill strategy).
Neurological Disorders
Huntington's DiseaseTransgenic mouse modelsImproved motor function and reduced neurodegeneration.
Inflammatory Conditions
Rheumatoid ArthritisCollagen-induced arthritis mouse modelsReduced joint inflammation and cartilage destruction.

Dose-Response Relationships in Animal Systems

Dose-response studies in animal models are crucial for determining the optimal therapeutic window for a compound. For Entinostat, these studies have established dose-dependent anti-tumor effects. Typically, increasing doses lead to greater tumor growth inhibition up to a certain point, after which toxicity may limit further dose escalation. The dosing schedule (e.g., daily vs. intermittent) has also been shown to significantly impact both efficacy and tolerability.

Assessment of Pharmacodynamic Biomarkers in Pre-clinical Models

Pharmacodynamic biomarkers are used to confirm that a drug is engaging its target and eliciting the expected biological effects in vivo. For Entinostat, a key pharmacodynamic marker is the level of histone acetylation in tissues of interest.

Interactive Table: Pharmacodynamic Biomarkers for Entinostat

BiomarkerTissue/Cell TypeMethod of AssessmentExpected Change
Histone H3 and H4 AcetylationTumor tissue, peripheral blood mononuclear cells (PBMCs)Western Blot, Immunohistochemistry, ELISAIncreased acetylation
p21WAF1/CIP1 ExpressionTumor tissueImmunohistochemistry, qRT-PCRUpregulation
Immune Cell Infiltration (e.g., CD8+ T cells)Tumor microenvironmentImmunohistochemistry, Flow CytometryIncreased infiltration
Cytokine Levels (e.g., IFN-γ)Plasma, tumor microenvironmentELISA, Luminex assayIncreased levels

These biomarkers are essential for correlating drug exposure with biological activity and for guiding dose selection in clinical trials. The robust changes observed in these markers in pre-clinical models have provided a strong rationale for the clinical development of Entinostat.

Computational Chemistry and Cheminformatics for 2 5 Formyl 2 Furyl Methoxy Benzamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding affinity and mode of action of potential drug candidates like 2-[(5-Formyl-2-furyl)methoxy]benzamide.

Homology Modeling and Receptor Structure Prediction

A critical prerequisite for molecular docking is a three-dimensional structure of the target protein. When an experimentally determined structure (from X-ray crystallography or NMR spectroscopy) is unavailable, homology modeling provides a reliable alternative. frontiersin.orgyasara.orgbonvinlab.org This method constructs a 3D model of a target protein using the known structure of a homologous protein as a template. yasara.orgnih.gov

The process begins with a sequence alignment between the target protein and a template with a high degree of sequence identity. frontiersin.org For instance, in a study targeting the FtsZ protein from Staphylococcus epidermidis, a template with 100% sequence identity was used to build a high-quality model. frontiersin.org Specialized software, such as YASARA Structure or the SWISS-MODEL server, can automate this process, from template identification using BLAST searches against the Protein Data Bank (PDB) to model building and refinement. yasara.orgbonvinlab.org The quality of the resulting model is then rigorously evaluated using tools like Ramachandran plots, which assess the stereochemical viability of the protein backbone. frontiersin.org For a novel compound like this compound, identifying its biological target would be the first step, followed by homology modeling if the target's structure is unknown, thereby creating a reliable receptor model for subsequent docking studies.

Binding Mode Predictions and Interaction Analysis

With a 3D structure of the target protein, molecular docking simulations can predict how this compound would bind. Docking algorithms, such as those in AutoDock or Glide, place the ligand into the binding site of the receptor and score the different poses based on factors like binding energy. nih.govmdpi.com

Studies on structurally related furan-benzamide derivatives have demonstrated the utility of this approach. For example, in the investigation of 2,5-disubstituted furan (B31954) derivatives as inhibitors of P-glycoprotein, molecular docking revealed key interactions. nih.gov The benzamide (B126) portion of the molecules was often found to form crucial hydrogen bonds with specific amino acid residues in the binding pocket, such as Asn721 and Met986. nih.gov Similarly, research on furan/thiophene-2-carboxamide derivatives identified specific interactions with the active sites of enzymes like urease and acetylcholinesterase. bohrium.comomu.edu.tr For this compound, one would expect the formyl group on the furan ring and the amide group of the benzamide moiety to be key players in forming hydrogen bonds, while the aromatic rings could engage in hydrophobic or pi-pi stacking interactions. frontiersin.org

The results of such analyses are often presented in tables summarizing the binding energies and key interacting residues.

Table 1: Representative Molecular Docking Data for a Furan-Benzamide Analog

Ligand Target Protein Docking Score (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic)
Analog A P-glycoprotein -8.5 Asn721, Gln946 Met986, Phe336
Analog B Acetylcholinesterase -9.2 Ser203, His447 Trp86, Tyr337

This table is illustrative and based on findings for analogous compounds, not direct data for this compound.

Virtual Screening for Analogues and Lead Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structure of a known active compound to find similar molecules. jst.go.jp

For a compound like this compound, which could serve as a "hit" or starting point, virtual screening can identify analogues with potentially improved activity or better pharmacokinetic properties. In a study aimed at discovering novel Hepatitis B Virus (HBV) capsid assembly modulators, a pharmacophore-based virtual screening of benzamide derivatives was successfully employed. nih.govjst.go.jp This led to the identification of new compounds with significantly enhanced anti-HBV activity. nih.govjst.go.jp Similarly, a structure-based virtual screening could be performed using the binding pocket of a target relevant to this compound. Thousands of compounds from databases like ZINC or Specs would be docked and scored, with the top-scoring hits selected for experimental validation. jst.go.jpacs.org This process accelerates the lead identification phase of drug discovery by prioritizing compounds for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This provides deeper insights into the stability of the ligand-target complex and the conformational changes that may occur.

Conformational Stability of Ligand-Target Complexes

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated over the simulation time to quantify stability. A low and stable RMSD value suggests a stable complex.

In studies of other bioactive compounds, MD simulations have been crucial for validating docking results. For example, simulations of benzoxazole (B165842) derivatives bound to their target receptor showed stable ligand-receptor interactions throughout the simulation period. nih.gov This confirmed that the predicted binding mode was energetically favorable and likely to be maintained in a dynamic biological system. For this compound, an MD simulation would provide confidence in the predicted binding mode by demonstrating its stability over time.

Dynamic Behavior of this compound within Biological Systems

MD simulations can also reveal the dynamic behavior of the ligand itself within the binding pocket and how it influences the protein's conformation. psu.edu Techniques like root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, the simulation can highlight key interactions, such as hydrogen bonds, that persist throughout the simulation, reinforcing their importance for binding affinity.

For instance, MD simulations of furan-containing compounds have been used to understand their behavior in various systems, including the pyrolysis process for creating carbon composites, showcasing the versatility of this technique. psu.edu In a biological context, simulations could reveal how the flexible ether linkage in this compound allows the molecule to adopt an optimal conformation within the binding site, potentially inducing a better fit with the receptor. Analysis of the simulation trajectory can provide detailed information on the number and duration of specific hydrogen bonds, offering a more refined understanding of the binding affinity than docking alone.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile). youtube.comlibretexts.org The LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.orgmdpi.com

While specific calculations for this compound are not available, data from the structurally related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), which also contains a furan-2-ylmethyl moiety, can provide insight. For FDI, DFT calculations yielded a HOMO energy of -5.2822 eV, a LUMO energy of -1.2715 eV, and an energy gap of 4.0106 eV. malayajournal.org For this compound, the electron-rich furan and benzamide rings are expected to be major contributors to the HOMO, while the electron-withdrawing formyl group would lower the energy of the LUMO.

ParameterSignificancePredicted Characteristics for this compound
HOMO EnergyRepresents electron-donating ability (nucleophilicity). Higher energy indicates stronger donation.Electron density likely localized on the furan and benzamide rings.
LUMO EnergyRepresents electron-accepting ability (electrophilicity). Lower energy indicates stronger acceptance.Electron density likely localized around the formyl group and the aromatic systems.
HOMO-LUMO Gap (ΔE)Indicates kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity.A moderate gap is expected, indicating a balance between stability and reactivity.

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. mdpi.com It is a powerful tool for predicting how a molecule will interact with other species. tandfonline.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. malayajournal.org

For this compound, the MEP surface is expected to show distinct regions of varying potential:

Negative Potential (Nucleophilic Sites): The most intense negative potential is anticipated around the oxygen atoms of the carbonyl (C=O) groups (both formyl and amide) and the ether oxygen, due to the high electronegativity and lone pairs of electrons on these atoms. The oxygen atom in the furan ring also contributes to the negative potential. tandfonline.com

Positive Potential (Electrophilic Sites): Regions of positive potential are expected around the hydrogen atoms of the amide group (-NH₂) and the hydrogen of the formyl group (-CHO), making them susceptible to attack by nucleophiles.

These reactivity descriptors are crucial for understanding potential intermolecular interactions, such as hydrogen bonding, and for predicting the initial sites of metabolic attack.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Amide and Formyl Carbonyl OxygensStrongly Negative (Red)Site for electrophilic attack, hydrogen bond acceptor.
Ether and Furan OxygensNegative (Yellow/Orange)Site for electrophilic attack, hydrogen bond acceptor.
Amide HydrogensStrongly Positive (Blue)Site for nucleophilic attack, hydrogen bond donor.
Aromatic Ring HydrogensSlightly PositiveWeakly electrophilic.

Analytical and Bioanalytical Method Development for 2 5 Formyl 2 Furyl Methoxy Benzamide

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of 2-[(5-Formyl-2-furyl)methoxy]benzamide and quantifying it in various samples. The choice of method depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) or Diode-Array Detector (DAD) is the premier technique for determining the purity of non-volatile, thermally stable compounds like this compound. The presence of chromophores—the benzamide (B126) and formyl-furan groups—allows for sensitive UV detection.

A typical reversed-phase HPLC method would be developed to separate the parent compound from potential impurities, such as starting materials (e.g., 2-hydroxybenzamide, 5-formyl-2-furanmethanol) or degradation products. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or ammonium (B1175870) acetate), column chemistry (e.g., C18, C8), flow rate, and column temperature to achieve optimal separation and peak shape. A DAD detector would be advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 254 nm (primary), 280 nm (secondary)
Injection Volume 5 µL

This method would be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is likely not volatile enough for direct GC analysis due to its molecular weight and polarity, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities or degradation products. Furthermore, derivatization could be employed to make the primary compound amenable to GC analysis. For instance, silylation of the amide group could increase its volatility.

In a typical GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the analytes' boiling points and interactions with the column's stationary phase. The eluting compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Advanced Mass Spectrometry for Trace Analysis

For applications requiring higher sensitivity and selectivity, such as bioanalysis, advanced mass spectrometry techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is the gold standard for quantifying low concentrations of compounds in complex mixtures. An electrospray ionization (ESI) source would typically be used to ionize the this compound as it elutes from the HPLC column.

In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly selective quantification.

Hypothetical MRM Transitions for this compound:

Compound NamePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound246.1121.0 (benzamide)109.0 (formyl-furan)
Internal Standard (e.g., deuterated form)250.1121.0113.0

Quantification in Complex Biological Matrices (e.g., cell lysates, animal tissue extracts)

Quantifying this compound in biological matrices like cell lysates or tissue extracts presents significant challenges due to the presence of numerous interfering substances (proteins, lipids, salts). An effective sample preparation protocol is crucial for a reliable LC-MS/MS assay. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix components and concentrate the analyte.

An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated this compound), would be added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. A calibration curve would be constructed by analyzing standards of known concentrations in the same biological matrix to ensure accurate quantification.

Spectroscopic Quantification Techniques

While chromatography is dominant for separation and quantification, spectroscopic methods can be used for rapid quantification, especially for pure samples or simple mixtures. UV-Visible spectrophotometry could be employed by measuring the absorbance at the wavelength of maximum absorption (λmax), determined from a UV scan. A calibration curve based on Beer's Law (Absorbance = εlc) would be prepared using standards of known concentration to quantify the compound in solution. This method is fast and simple but lacks the specificity of chromatographic techniques.

UV-Vis Spectrophotometry for Solution Concentration Determination

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that possess chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The structure of this compound contains two primary chromophores: the benzamide ring and the 5-formylfuran ring system. Benzamide itself exhibits UV absorption, and theoretical studies on benzamide derivatives show absorption maxima influenced by substituents. sci-hub.se Similarly, furan (B31954) aldehydes are known to absorb in the UV region, with methods developed for their determination based on this property. rsc.org The conjugated system, which includes the furan ring and the aldehyde group, is expected to contribute significantly to the UV absorbance. A combined spectrum of these moieties would likely result in a maximum absorption wavelength (λmax) suitable for quantitative analysis. For instance, analysis of furanic aldehydes in various matrices has been successfully performed using UV detection at approximately 279 nm. rsc.org

To determine the concentration of this compound in a solution, a calibration curve would be established. This involves preparing a series of standard solutions of the pure compound at known concentrations in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution) and measuring the absorbance of each at the predetermined λmax. A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of unknown samples. UV-Visible spectroscopy is particularly effective for monitoring drug purity during production and quality control. biomedres.us

Table 1: Illustrative Calibration Data for UV-Vis Spectrophotometric Analysis This table presents hypothetical data for establishing a calibration curve.

Standard Solution Concentration (µg/mL)Measured Absorbance at λmax (e.g., 279 nm)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Fluorescence Spectroscopy for Derivatized Compounds

Fluorescence spectroscopy is an analytical technique known for its high sensitivity and specificity. libretexts.org While this compound is not expected to be natively fluorescent, its chemical structure contains a reactive aldehyde group that can be chemically modified to introduce a fluorophore. libretexts.org This process, known as derivatization, allows for highly sensitive detection, often using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD). nih.govsdiarticle4.com

A common strategy for the derivatization of aldehydes involves reaction with a fluorescent hydrazine (B178648), such as dansyl hydrazine or 2-diphenylacetyl-1,3-indandione-1-hydrazone, to form a highly fluorescent hydrazone derivative. tandfonline.comthermofisher.com For example, a pre-column derivatization method can be developed where the analyte is mixed with a derivatizing agent under optimized conditions (e.g., specific pH, temperature, and reaction time) before injection into an HPLC system. nih.gov

The derivatization reaction for this compound would specifically target the formyl group. The resulting fluorescent derivative can then be separated from the excess reagent and other matrix components by reversed-phase HPLC and detected with high sensitivity by an FLD set at the appropriate excitation and emission wavelengths for the chosen fluorophore. tandfonline.com This approach is particularly valuable for bioanalytical applications where the analyte may be present at very low concentrations in complex biological matrices. nih.gov Reagents like 1,3-Cyclohexanedione are also used for post-column derivatization of aldehydes, offering an alternative that avoids pre-treatment of samples. jasco-global.comjascoinc.com

Table 2: Representative Fluorescence Derivatization Parameters This table shows potential derivatizing agents and their typical spectral properties for aldehyde analysis.

Derivatizing AgentResulting DerivativeTypical Excitation Wavelength (λex)Typical Emission Wavelength (λem)
Dansyl HydrazineFluorescent Hydrazone~340 nm~520 nm
1,3-CyclohexanedioneFluorescent Adduct~370 nm~440 nm
2-Diphenylacetyl-1,3-indandione-1-hydrazoneFluorescent Azine~420-440 nm~525 nm

Quality Control and Impurity Profiling

Impurity profiling is a critical component of quality assurance in the pharmaceutical industry, involving the identification, quantification, and control of impurities in drug substances and products. longdom.orgglobalpharmatek.com Regulatory agencies mandate stringent control over impurities, as even trace amounts can affect the safety and efficacy of a pharmaceutical product. biomedres.usajprd.com For this compound, a comprehensive impurity profile would need to be established, considering potential impurities from the synthesis process and degradation products.

Potential process-related impurities are often derived from starting materials, intermediates, or by-products of side reactions. ijsr.net A plausible synthesis route for this compound involves the reaction of a substituted benzoic acid or its derivative with an appropriate amine, or the formation of an ether linkage. nih.govnih.gov Based on common synthetic pathways, potential impurities could include:

Starting Materials: Unreacted precursors such as 2-hydroxybenzamide, salicylic (B10762653) acid, or (5-formyl-2-furyl)methanol. youtube.com

Intermediates: Any stable intermediate compounds formed during the multi-step synthesis.

By-products: Compounds formed from side reactions, such as the oxidation of the aldehyde group to form 2-[(5-carboxy-2-furyl)methoxy]benzamide or over-alkylation products.

Degradation Products: Impurities that may form during storage, such as hydrolysis products of the amide or ether bond.

A combination of analytical techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating and quantifying organic impurities. For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. biomedres.usijsr.net

Table 3: Potential Impurities and Recommended Analytical Methods

Compound NameStructurePotential SourceRecommended Analytical Method
Salicylic AcidC₇H₆O₃Starting MaterialHPLC-UV, LC-MS
2-HydroxybenzamideC₇H₇NO₂Starting MaterialHPLC-UV, LC-MS
(5-Formyl-2-furyl)methanolC₆H₆O₃Starting MaterialHPLC-UV, GC-MS
2,5-FurandicarboxaldehydeC₆H₄O₃Impurity in Starting Material/Side ProductHPLC-UV, LC-MS
2-[(5-Carboxy-2-furyl)methoxy]benzamideC₁₃H₁₁NO₅Oxidation ProductHPLC-UV, LC-MS

Future Directions and Emerging Research Avenues for 2 5 Formyl 2 Furyl Methoxy Benzamide

Development of Prodrug Strategies and Advanced Delivery Systems (e.g., nanoparticles, encapsulation for in vitro studies)

To overcome potential pharmacokinetic challenges such as poor solubility or limited membrane permeability, the development of prodrugs is a viable strategy. nih.govresearchgate.net Prodrugs are inactive derivatives of a parent molecule that undergo biotransformation in vivo to release the active drug. nih.gov For 2-[(5-Formyl-2-furyl)methoxy]benzamide, the benzamide (B126) nitrogen or the formyl group could serve as handles for chemical modification.

Advanced delivery systems also offer a promising avenue to enhance the compound's efficacy and target-site concentration. Encapsulation within nanoparticles, for instance, can improve solubility, protect the compound from degradation, and facilitate targeted delivery. mdpi.com Furan-functionalized polymers have been successfully used to create nanoparticles for drug delivery. nih.gov These nanoparticles can be engineered to control the release of the encapsulated compound, which is particularly useful for in vitro studies to ensure sustained exposure to target cells. nih.gov

Table 1: Potential Prodrug and Delivery Strategies

StrategyRationalePotential Advantages
Prodrug Synthesis Improve solubility and bioavailability.Enhanced absorption, distribution, metabolism, and excretion (ADME) properties; potential for targeted release. researchgate.net
Nanoparticle Encapsulation Overcome poor aqueous solubility and enhance stability.Increased therapeutic index; reduced off-target effects; controlled release kinetics. mdpi.com
Liposomal Formulation Improve delivery of lipophilic compounds.Enhanced circulation time; passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Integration with Omics Technologies (e.g., proteomics, metabolomics for target identification)

Identifying the molecular targets and understanding the mechanism of action of this compound are crucial for its development. "Omics" technologies provide a powerful, unbiased approach to achieve this.

Proteomics: Chemical proteomics can be employed for target deconvolution. acs.orgeuropeanreview.org This involves using the compound as a "bait" to pull down its binding partners from cell lysates. Techniques such as affinity chromatography with an immobilized compound or the use of soluble probes coupled with mass spectrometry can identify direct protein targets. acs.orgaacrjournals.org

Metabolomics: This technology analyzes the global metabolic profile of cells or tissues following treatment with the compound. nih.govresearchgate.net By identifying significant changes in metabolite levels, metabolomics can provide insights into the biochemical pathways modulated by the compound, thus helping to elucidate its mechanism of action and potential off-target effects. metabolon.comresearchgate.netnih.gov

Table 2: Application of Omics Technologies

TechnologyApplicationExpected Outcome
Proteomics Target DeconvolutionIdentification of primary and secondary protein targets. europeanreview.org
Metabolomics Mechanism of Action StudiesElucidation of perturbed metabolic pathways. nih.govresearchgate.net
Transcriptomics Gene Expression ProfilingIdentification of gene expression changes indicative of cellular response.

Combinatorial Approaches with Existing Pre-clinical Agents

The therapeutic efficacy of this compound may be enhanced when used in combination with other pre-clinical agents. nih.gov Synergistic interactions can lead to improved outcomes, potentially at lower concentrations of each compound, thereby reducing potential toxicity. For instance, if the compound is being investigated as an anticancer agent, combining it with standard-of-care chemotherapeutics or targeted agents could be explored in preclinical models of cancer. lstmed.ac.uk The rationale for combination therapies is to target multiple pathways involved in a disease, potentially overcoming resistance mechanisms. lstmed.ac.uk

Exploration of New Therapeutic Indications Beyond Initial Findings

The furan (B31954) and benzamide moieties are present in a wide range of biologically active molecules, suggesting that this compound could have therapeutic potential beyond its initial area of investigation. europub.co.uknih.gov Phenotypic screening, where the compound is tested across a diverse range of cell-based assays representing different disease states, can uncover novel activities. Benzamide derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov A systematic screening approach could reveal unexpected therapeutic opportunities for this compound.

Addressing Synthetic Scalability and Cost-Effectiveness for Pre-clinical Development

As a compound progresses through preclinical development, the ability to synthesize it on a larger scale in a cost-effective manner becomes critical. The synthetic route for this compound should be evaluated for its scalability. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials. nih.govmdpi.comnih.gov Process chemistry and green chemistry principles should be applied to develop a robust and environmentally friendly synthesis that can support the production of sufficient quantities of the compound for extensive preclinical testing.

Opportunities for Collaborative Research and Open Science Initiatives

The development of a new therapeutic agent is a complex and resource-intensive process that can be accelerated through collaboration. foonkiemonkey.co.uk Open science initiatives, where data and research findings are shared freely, can foster innovation and avoid duplication of effort. nih.govnih.govopusproject.eu Engaging with academic research groups, contract research organizations (CROs), and participating in public-private partnerships can provide access to specialized expertise and resources. Platforms that facilitate secure data sharing and collaborative research can be instrumental in advancing the preclinical development of this compound. Initiatives like Target 2035 aim to create open-access pharmacological tools for the entire human proteome, providing a framework for collaborative drug discovery. wikipedia.org

Q & A

Basic: What are the critical synthetic routes and reaction conditions for preparing 2-[(5-Formyl-2-furyl)methoxy]benzamide?

Synthesis typically involves multi-step reactions, including functionalization of the benzamide core and coupling with substituted furan moieties. Key steps include:

  • Friedel-Crafts acylation : For introducing formyl groups to aromatic rings, using formyl chloride and Lewis acids (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions .
  • Methoxy group introduction : Alkylation or nucleophilic substitution under controlled pH and temperature to ensure regioselectivity .
  • Coupling reactions : Amide bond formation between activated carboxylic acids (e.g., using HATU or EDCI) and amines, with rigorous purification via column chromatography or recrystallization .
    Critical parameters include solvent choice (e.g., DMF for polar intermediates), reaction time optimization, and inert atmosphere maintenance to prevent oxidation of sensitive groups like formyl .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while formyl protons resonate at ~δ 9.5–10.0 ppm .
  • Mass Spectrometry (ESI-MS or HRMS) : To confirm molecular weight and detect fragmentation patterns, particularly for labile groups like formyl .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (formyl C=O) validate functional groups .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: How do structural modifications, such as substituent positioning on the benzamide ring, influence target selectivity (e.g., σ2 vs. σ1 receptors)?

  • Para-substitution : Electron-donating groups (e.g., methoxy at the para position) enhance σ2 receptor affinity by altering electron density and steric interactions. For example, para-methoxy in benzamide-isoquinoline derivatives increased σ2 selectivity by >100-fold compared to σ1 .
  • Ortho/meta effects : Bulky substituents at ortho positions reduce binding due to steric hindrance, while meta groups may disrupt hydrogen bonding with receptor residues .
  • Furan ring functionalization : Formyl groups on furan enhance electrophilicity, potentially improving interactions with nucleophilic residues in target proteins .
    Validation requires competitive radioligand binding assays using [³H]-DTG for σ2 and [³H]-(+)-pentazocine for σ1 receptors .

Advanced: What methodological approaches resolve contradictions in biological activity data across studies of benzamide derivatives?

  • Dose-response reassessment : Reproduce assays with standardized concentrations (e.g., 1 nM–10 μM) to account for potency variations .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions that may confound results .
  • Structural benchmarking : Compare X-ray/NMR data of derivatives to ensure conformational consistency .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends obscured by experimental variability .

Basic: What are the stability considerations and recommended storage conditions for this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the formyl group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy or amide bonds .
  • Short-term stability : Solutions in DMSO should be aliquoted and stored at −80°C, with <3 freeze-thaw cycles to maintain integrity .

Advanced: How can computational modeling predict the binding mode of this compound to therapeutic targets?

  • Docking simulations : Use software like AutoDock Vina to model interactions with σ2 receptors, focusing on formyl and methoxy groups as hydrogen bond donors/acceptors .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Tyr150 in σ2) for mutagenesis validation .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to guide SAR .

Advanced: What strategies optimize pharmacokinetic properties like bioavailability and metabolic stability in benzamide derivatives?

  • LogP modulation : Introduce polar groups (e.g., hydroxyl) to reduce LogP from >3 to 1–2, enhancing aqueous solubility .
  • Prodrug design : Mask formyl groups as acetals to improve oral absorption, with in vivo enzymatic activation .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and block them via fluorination or steric shielding .

Basic: Which structural features of this compound contribute to its pharmacological potential?

  • Benzamide core : Provides rigidity and π-π stacking with aromatic receptor residues .
  • Formyl group : Acts as a hydrogen bond acceptor, enhancing binding to proteins like σ2 receptors .
  • Methoxy group : Improves membrane permeability via lipophilicity while maintaining metabolic stability .

Advanced: How do furan ring substitutions (e.g., methyl vs. formyl) alter reactivity and target engagement?

  • Formyl at C5 : Increases electrophilicity, enabling Schiff base formation with lysine residues in enzymes .
  • Methyl substitution : Enhances hydrophobic interactions but reduces polarity, potentially lowering solubility .
  • Steric effects : Bulky groups at C2 hinder binding to shallow protein pockets, as seen in PDE4 inhibitor analogs .

Basic: What safety protocols are essential when handling this compound in vitro?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile formyl byproducts .
  • Waste disposal : Neutralize acidic/basic residues before discarding via certified hazardous waste channels .

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Feasible Synthetic Routes

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Reactant of Route 1
2-[(5-Formyl-2-furyl)methoxy]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(5-Formyl-2-furyl)methoxy]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.